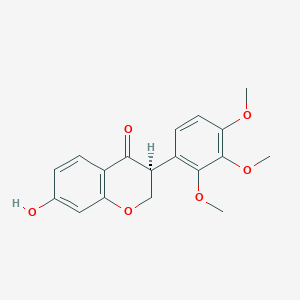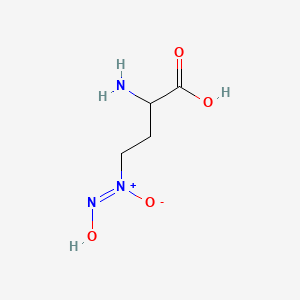
Homoalanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homoalanosine is a naturally occurring amino acid derivative isolated from the culture filtrate of the bacterium Streptomyces galilaeus. It is known for its herbicidal properties, particularly effective against common cocklebur (Xanthium strumarium) and ladysthumb (Polygonum persicaria) . The chemical structure of this compound is L-2-amino-4-nitrosohydroxyaminobutyric acid .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of homoalanosine involves the nitrosation of sugar oximes, leading to the formation of 2-glycosyl-1-hydroxydiazene-2-oxides . The reaction conditions typically include the use of nitrosating agents under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using Streptomyces galilaeus. The bacterium is cultured in a suitable medium, and the compound is extracted from the culture filtrate. The extraction process involves filtration, concentration, and purification steps to isolate this compound in its pure form .
化学反応の分析
Types of Reactions: Homoalanosine undergoes various chemical reactions, including:
Oxidation: The nitroso group in this compound can be oxidized to form nitro derivatives.
Reduction: The nitroso group can also be reduced to form amino derivatives.
Substitution: The amino and nitroso groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Homoalanosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nitrosation and related reactions.
Biology: Investigated for its herbicidal properties and its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its unique chemical structure and biological activity.
Industry: Utilized in the development of herbicidal formulations for agricultural use.
作用機序
Homoalanosine exerts its herbicidal effects by inhibiting the growth of roots and buds in plants. The compound is absorbed by the plant and translocated to various tissues, where it interferes with essential biochemical pathways. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to disrupt amino acid metabolism and protein synthesis in plants .
類似化合物との比較
Homoalanosine is unique among amino acid derivatives due to its nitrosohydroxyamino group, which imparts distinct chemical and biological properties. Similar compounds include:
Ascaulitoxin: Another amino acid derivative with herbicidal activity.
Phosalacine: A herbicidal antibiotic containing phosphinothricin.
Blasticidin S: A fungicidal antibiotic with a similar mode of action.
Compared to these compounds, this compound is particularly effective against specific weed species and has a unique chemical structure that makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
24638-77-5 |
|---|---|
分子式 |
C4H9N3O4 |
分子量 |
163.13 g/mol |
IUPAC名 |
(Z)-(3-amino-3-carboxypropyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-7(11)6-10/h3,10H,1-2,5H2,(H,8,9)/b7-6- |
InChIキー |
RMTXCTHJOJRMCZ-SREVYHEPSA-N |
異性体SMILES |
C(C/[N+](=N/O)/[O-])C(C(=O)O)N |
正規SMILES |
C(C[N+](=NO)[O-])C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-](/img/structure/B12084123.png)
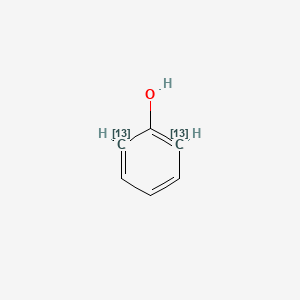

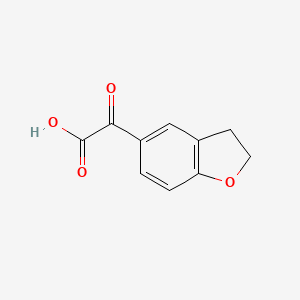

![Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium](/img/structure/B12084169.png)
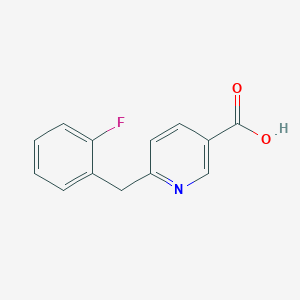


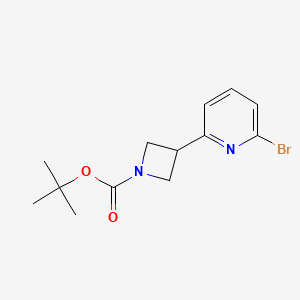

![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)

